molecular formula C14H16N2O2 B15084328 Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate

Cat. No.: B15084328
M. Wt: 244.29 g/mol
InChI Key: RLPSPOKZLPVRGA-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives, including Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate, typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the regioselective synthesis using catalysts such as Nano-ZnO . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production methods for pyrazole derivatives may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activities. The presence of the O-tolyl group adds unique steric and electronic properties, differentiating it from other pyrazole derivatives.

Biological Activity

Ethyl 5-methyl-1-O-tolyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, characterized by its unique structure that combines an ethyl ester group with a methyl and a p-tolyl substituent on the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, with a molecular weight of approximately 244.29 g/mol. The structure features a five-membered nitrogen-containing heterocycle, which is a common motif in many bioactive compounds. Its synthesis typically involves the reaction of p-toluidine with ethyl acetoacetate in the presence of hydrazine derivatives, allowing for efficient production with good yields.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that various pyrazole derivatives can inhibit bacterial growth effectively. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
7b0.24Various Gram-positive bacteria

Anti-inflammatory and Anticancer Activities

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. Some studies have reported that specific pyrazole compounds can significantly reduce edema in animal models, outperforming traditional anti-inflammatory drugs like celecoxib .

In terms of anticancer activity, pyrazoles have shown promise against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain derivatives were evaluated against renal carcinoma cell lines, demonstrating substantial cytotoxic effects with IC50 values indicating effective inhibition of cancer cell growth .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
6sRFX 393 (Renal)11.70
6tRFX 393 (Renal)19.92

The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity related to pain and inflammation.

Case Studies

A notable study evaluated the effects of several pyrazole derivatives on biofilm formation and bacterial viability. The results indicated that certain derivatives significantly inhibited biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections where biofilm formation is a concern .

Another case study focused on the anticancer activity of pyrazole derivatives against specific cancer cell lines, revealing that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

ethyl 5-methyl-1-(2-methylphenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-9-15-16(11(12)3)13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPSPOKZLPVRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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